N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)
Overview
Description
N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide): is a complex organic compound known for its unique structure and versatile applications in various fields of scientific research. This compound features a cyclohexane backbone with two naphthamide groups, each substituted with diphenylphosphino groups. Its intricate structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Mechanism of Action
Target of Action
The primary target of the (S,S)-DACH-naphthyl Trost Ligand is the palladium-catalyzed asymmetric allylic alkylation (AAA) . This ligand has been identified as an exceptionally powerful tool for this reaction, allowing for the rapid synthesis of a diverse range of chiral products .
Mode of Action
The (S,S)-DACH-naphthyl Trost Ligand interacts with its target through a process known as the Tsuji–Trost reaction . This reaction involves a palladium-catalyzed substitution reaction involving a substrate that contains a leaving group in an allylic position . The palladium catalyst first coordinates with the allyl group and then undergoes oxidative addition, forming the π-allyl complex . This allyl complex can then be attacked by a nucleophile, resulting in the substituted product .
Biochemical Pathways
The (S,S)-DACH-naphthyl Trost Ligand affects the AAA pathway . This pathway allows for the formation of multiple types of bonds (C–C, C–O, C–S, C–N) with a single catalyst system . The ligand’s action on this pathway enables the rapid synthesis of a diverse range of chiral products with high yields and excellent levels of enantioselectivity .
Pharmacokinetics
The ligand is typically prepared through an amide coupling reaction and isolated as a white solid . The ligand is obtained in high yield and with high enantiomeric excess, indicating good bioavailability .
Result of Action
The action of the (S,S)-DACH-naphthyl Trost Ligand results in the formation of chiral products . These products are formed with high yields and excellent levels of enantioselectivity . This makes the ligand very useful in synthetic chemistry, particularly in the synthesis of complex molecules .
Action Environment
The action of the (S,S)-DACH-naphthyl Trost Ligand can be influenced by various environmental factors. For example, the ligand’s action is promoted by stoichiometric CDI and catalytic imidazole hydrochloride . Additionally, the reaction is typically carried out in acetonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) typically involves the following steps:
Starting Materials: The synthesis begins with (1S,2S)-cyclohexane-1,2-diamine and 2-(diphenylphosphino)-1-naphthoyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Procedure: The (1S,2S)-cyclohexane-1,2-diamine is reacted with 2-(diphenylphosphino)-1-naphthoyl chloride in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the complexity and cost of the starting materials and reagents. scaling up the synthesis would involve optimizing reaction conditions to maximize yield and minimize by-products, as well as developing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The naphthamide groups can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Compounds with new functional groups replacing the phosphine groups.
Scientific Research Applications
Chemistry
In chemistry, N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in asymmetric synthesis.
Biology
While its direct applications in biology are limited, the compound’s derivatives can be used in the development of biologically active molecules. Its structural features allow for modifications that can lead to new drugs or biochemical tools.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The phosphine groups can be modified to enhance biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and catalysts. Its ability to form stable complexes with metals is exploited in various catalytic processes, including polymerization and hydrogenation reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine
- N,N’-Bis(2-(diphenylphosphino)phenyl)methylene-1,2-cyclohexanediamine
Uniqueness
Compared to similar compounds, N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) stands out due to its naphthamide groups, which provide additional aromaticity and potential for π-π interactions. This enhances its ability to stabilize metal complexes and participate in a broader range of chemical reactions.
Conclusion
N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFKMKXTPXVEMU-ZYBCLOSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44N2O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472002 | |
Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205495-66-5 | |
Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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